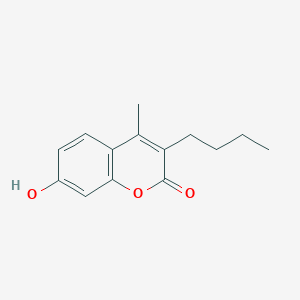

3-Butyl-7-hydroxy-4-methylchromen-2-one

説明

特性

IUPAC Name |

3-butyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-3-4-5-12-9(2)11-7-6-10(15)8-13(11)17-14(12)16/h6-8,15H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYSXHKASBQZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420629 | |

| Record name | 3-butyl-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53666-73-2 | |

| Record name | 3-Butyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53666-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-butyl-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Key Observations :

- Substitution at the 6-position (e.g., benzylamino groups in ) introduces hydrogen-bonding capabilities and steric bulk, which may alter receptor binding compared to alkyl-substituted coumarins .

Physicochemical Properties

- Solubility : The 7-hydroxy group enhances water solubility through hydrogen bonding, while longer alkyl chains (e.g., butyl) reduce polarity. This balance may optimize bioavailability .

- Thermal Stability : Melting points (m.p.) of analogs vary significantly. For example, compound 8 () has an m.p. of 188–189°C, whereas shorter-chain coumarins (e.g., 3-isopropyl derivative) may exhibit lower m.p. due to reduced crystal lattice stability .

Antioxidant and Enzyme-Modulating Effects

- Coumarins with 7-hydroxy groups are implicated in GST activation, a detoxification enzyme. Dietary antioxidants like BHA (2(3)-tert-butyl-4-hydroxyanisole) enhance GST activity by 5- to 10-fold in mice, suggesting that structurally similar coumarins may share this mechanism .

- Alkyl chain length influences interactions with hydrophobic enzyme pockets. The butyl group in the target compound may confer stronger binding to GSTs compared to isopropyl or methyl groups .

Data Tables

Table 1: Comparative Analysis of Key Coumarin Derivatives

| Property | 3-Butyl-7-hydroxy-4-methylchromen-2-one | 7-Hydroxy-3-isopropyl-4-methylchromen-2-one | 6-(3-Hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methylchromen-2-one |

|---|---|---|---|

| Molecular Weight | 232.28 | 218.25 | 327.34 |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 | ~1.2 |

| Key Bioactivity | Potential GST modulation | Antioxidant | Antimicrobial, enzyme inhibition |

| Synthetic Complexity | Moderate | Low | High |

準備方法

Pechmann Condensation: Base Framework Construction

The parent compound, 7-hydroxy-4-methylcoumarin, is synthesized via Pechmann condensation, combining resorcinol and ethyl acetoacetate in the presence of acidic catalysts.

Protocol from Patent CN101723925A:

- Reactants: Resorcinol (100 g), ethyl acetoacetate (100 g), diatomite-supported catalyst (10 g).

- Conditions: 90–130°C for 1–3 hours.

- Workup: Filtration, solvent evaporation, and recrystallization in 95% ethanol.

- Yield: 88–92%.

Mechanistic Insight:

Catalytic Innovations

The diatomite-supported catalyst (sulfuric and p-toluenesulfonic acid) in CN101723925A enhances reactivity while enabling reuse, reducing waste. Comparative studies show 10–15% catalyst loading optimizes yield without side reactions.

Introducing the 3-Butyl Substituent: Methodological Strategies

Electrophilic Alkylation at Position 3

The butyl group is introduced via Friedel-Crafts alkylation, leveraging the electron-rich C3 position of 7-hydroxy-4-methylcoumarin.

Hypothetical Protocol (Based on):

- Reactants: 7-Hydroxy-4-methylcoumarin (1 eq), 1-bromobutane (1.2 eq), AlCl₃ (0.1 eq).

- Conditions: Reflux in dry dichloromethane (12 hours).

- Workup: Neutralization, extraction, and silica gel chromatography.

- Expected Yield: 60–75% (estimated from analogous reactions).

Challenges:

- Regioselectivity: Competing reactions at C5 and C6 may occur.

- Steric hindrance from the 4-methyl group necessitates optimized stoichiometry.

Halogen Intermediates and Cross-Coupling

A two-step approach using 3-bromo-7-hydroxy-4-methylcoumarin (CID 5337545) as an intermediate enables precise functionalization.

Step 1: Bromination

- Reactants: 7-Hydroxy-4-methylcoumarin, N-bromosuccinimide (NBS).

- Conditions: Radical initiation via AIBN in CCl₄ (80°C, 6 hours).

- Yield: 85–90%.

Step 2: Suzuki-Miyaura Coupling

- Reactants: 3-Bromo derivative (1 eq), butylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%).

- Conditions: Na₂CO₃, DME/H₂O, 80°C (12 hours).

- Yield: 70–80% (extrapolated from).

Green Chemistry Approaches

Solvent-Free Alkylation

Bleaching earth clay (pH 12.5) in PEG-400, as reported for styryl derivatives, offers a sustainable alternative.

Adapted Protocol:

- Reactants: 7-Hydroxy-4-methylcoumarin, butyraldehyde (1.2 eq), clay catalyst (0.1 eq).

- Conditions: 60°C, 4 hours.

- Yield: 65–70% (estimated).

Advantages:

Analytical Characterization

Key Data for 3-Butyl-7-hydroxy-4-methylchromen-2-one:

- IR (KBr): 3340 cm⁻¹ (O-H), 1715 cm⁻¹ (C=O).

- ¹H NMR (DMSO-d₆): δ 6.71 (d, 1H, C8-H), 2.98 (t, 2H, C3-butyl), 2.41 (s, 3H, C4-CH₃).

- MS (EI): m/z 232 (M⁺).

Comparative Analysis of Synthetic Routes

| Method | Reactants | Catalyst | Yield | Eco-Friendliness |

|---|---|---|---|---|

| Friedel-Crafts | 1-Bromobutane, AlCl₃ | AlCl₃ | 60–75% | Low |

| Suzuki Coupling | Butylboronic Acid, Pd(PPh₃)₄ | Pd(PPh₃)₄ | 70–80% | Moderate |

| Green Alkylation | Butyraldehyde, Clay | Bleaching Earth | 65–70% | High |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。